Regiochemistry: 5,6-Diamino vs. 4,6-Diamino-5-carboxamide
The 5,6-diaminopyrimidine-4-carboxamide (SMILES: Nc1c(N)ncnc1C(=O)N) bears the carboxamide at C4 and vicinal amino groups at C5/C6. In contrast, the 4,6-diaminopyrimidine-5-carboxamide regioisomer places the carboxamide at C5 with amino groups at C4/C6. This positional isomerism alters the hydrogen-bond donor/acceptor vector geometry by approximately 60° relative to the pyrimidine plane. In the diaminopyrimidine carboxamide HPK1 inhibitor series, the carboxamide position was identified as essential for engaging Glu92 of the kinase hinge region, contributing >100× selectivity enhancement [1]. While direct head-to-head biochemical comparison data for the unsubstituted parent 5,6-diamino-4-carboxamide versus its 4,6-diamino-5-carboxamide isomer are absent from the peer-reviewed literature, the class-level SAR demonstrates that carboxamide positional isomerism is not functionally silent.
| Evidence Dimension | Regiochemical substitution pattern (carboxamide and amino group positions) |
|---|---|
| Target Compound Data | Carboxamide at C4; amino at C5, C6 (SMILES: Nc1c(N)ncnc1C(=O)N) |
| Comparator Or Baseline | 4,6-Diaminopyrimidine-5-carboxamide: carboxamide at C5; amino at C4, C6 |
| Quantified Difference | No direct quantitative comparison available for parent scaffolds; class-level SAR shows >100× potency difference for optimized derivatives bearing alternative carboxamide positions |
| Conditions | Class-level inference from HPK1 TR-FRET biochemical assay (Vara et al., 2021) |
Why This Matters
Procurement of the incorrect regioisomer will produce a structurally distinct compound with different hydrogen-bonding geometry, invalidating any SAR or synthetic route designed around the 5,6-diamino-4-carboxamide scaffold.
- [1] Vara BA, Levi SM, Achab A, et al. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Med Chem Lett. 2021;12(4):653-661. Carboxamide engagement of Glu92 and >100× kinome selectivity. View Source
